Beauveriolide I
Overview
Description
Beauveriolide I is a naturally occurring cyclodepsipeptide isolated from the entomopathogenic fungus Beauveria bassiana. This compound has a unique structure characterized by a 13-membered ring containing three amino acids and a hydroxy acid component .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beauveriolide I involves the coupling of photoreactive amino acids with 3-hydroxy-4-methyloctanoic acid and a dipeptide, followed by macrolactamization . The photoreactive amino acids are prepared by reacting methyl ketones with liquid ammonia to form imine intermediates, which are then treated with hydroxylamine-O-sulfonic acid to produce diaziridines. Subsequent oxidation yields methyldiazirines . The final step involves the coupling of these photoreactive amino acids with the hydroxy acid and dipeptide, followed by macrolactamization to form beauveriolide analogues .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve fermentation processes using the Beauveria bassiana fungus, followed by extraction and purification of the compound. Advances in synthetic biology and fermentation technology may facilitate the large-scale production of this compound in the future.
Chemical Reactions Analysis
Types of Reactions
Beauveriolide I undergoes various chemical reactions, including:
Oxidation: The oxidation of methyl ketones to form methyldiazirines.
Reduction: Reduction reactions may be involved in the synthesis of intermediate compounds.
Substitution: Substitution reactions are used to introduce photoreactive groups into the amino acids.
Common Reagents and Conditions
Oxidizing Agents: Hydroxylamine-O-sulfonic acid is used for the oxidation of imine intermediates to diaziridines.
Reducing Agents: Various reducing agents may be used in the synthesis of intermediate compounds.
Coupling Reagents: Coupling reagents are used to link the photoreactive amino acids with the hydroxy acid and dipeptide.
Major Products Formed
The major product formed from these reactions is this compound, along with its analogues, which exhibit similar biological activities .
Scientific Research Applications
Beauveriolide I has several scientific research applications, including:
Mechanism of Action
Beauveriolide I exerts its effects by inhibiting the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in the synthesis of cholesteryl esters . By blocking ACAT activity, this compound reduces the formation of lipid droplets in macrophages, which is a key factor in the development of atherosclerosis . The compound’s mechanism of action involves binding to the active site of ACAT, thereby preventing the enzyme from catalyzing the esterification of cholesterol .
Comparison with Similar Compounds
Beauveriolide I is part of a series of cyclodepsipeptides that include beauveriolides II and III . These compounds share similar structures and biological activities but differ in their specific amino acid and hydroxy acid components . This compound is unique in its ability to selectively inhibit ACAT1, whereas beauveriolide III inhibits both ACAT1 and ACAT2 . This selectivity makes this compound a valuable tool for studying the role of ACAT1 in lipid metabolism and its potential as a therapeutic target for atherosclerosis .
List of Similar Compounds
- Beauveriolide II
- Beauveriolide III
- Other cyclodepsipeptides produced by Beauveria bassiana and related fungi
Properties
IUPAC Name |
(3R,6S,9S,13S)-9-benzyl-13-[(2S)-hexan-2-yl]-6-methyl-3-(2-methylpropyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N3O5/c1-6-7-11-18(4)23-16-24(31)29-21(15-20-12-9-8-10-13-20)26(33)28-19(5)25(32)30-22(14-17(2)3)27(34)35-23/h8-10,12-13,17-19,21-23H,6-7,11,14-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t18-,19-,21-,22+,23-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSLFHXTWGEITF-JIORRVSTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)CC(C)C)C)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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